2-(4-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
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Description
2-(4-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C20H25FN4O4S and its molecular weight is 436.5. The purity is usually 95%.
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Scientific Research Applications
Aryl Piperazine and Pyrrolidine Derivatives in Antimalarial Agents
Research has synthesized and evaluated piperazine and pyrrolidine derivatives for their capacity to inhibit the growth of Plasmodium falciparum, highlighting the importance of certain functional groups for antimalarial activity. These compounds showed promising activity against the Plasmodium plasmepsin II enzyme, crucial for parasite metabolism and survival (Mendoza et al., 2011).
Anticonvulsant Activity of Amide Derivatives
New amides derived from pyrrolidin-1-yl-acetic acid have been synthesized and evaluated for their anticonvulsant activity. These compounds demonstrated significant protection in animal models of epilepsy, indicating potential applications in developing new therapeutic agents for epilepsy (Obniska et al., 2015).
Modification of Compounds for Anticancer Effects
The replacement of the acetamide group with alkylurea in certain compounds has led to derivatives with potent antiproliferative activities against cancer cell lines and reduced toxicity. These findings suggest the potential for developing effective anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).
Alzheimer's Disease Therapy
Compounds with the piperazin-1-yl and pyridin-3-yl groups have been identified as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation, essential targets in Alzheimer's disease treatment. These molecules offer a multifunctional therapeutic approach, with some showing exceptional anti-AChE activity and capability in inhibiting Aβ aggregation (Umar et al., 2019).
PI3K/mTOR Dual Inhibitors for Cancer Treatment
Studies have focused on the structure-activity relationships of dual inhibitors targeting PI3Kα and mTOR, significant for cancer therapy. This research indicates that modifications in molecular structures can improve metabolic stability and efficacy, pointing toward the potential for new cancer treatments (Stec et al., 2011).
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O4S/c21-17-5-7-18(8-6-17)29-16-20(26)23-10-3-15-30(27,28)25-13-11-24(12-14-25)19-4-1-2-9-22-19/h1-2,4-9H,3,10-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXRMRAEHLYOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.